Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime

Übersicht

Beschreibung

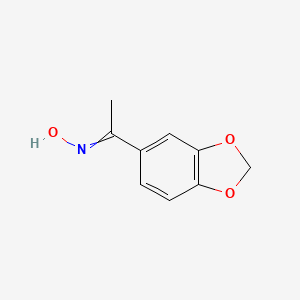

Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime is an organic compound characterized by the presence of an ethanone group attached to a 1,3-benzodioxol-5-yl moiety, with an oxime functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime typically involves the reaction of 1-(1,3-benzodioxol-5-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions to ensure complete conversion to the oxime derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The oxime can be reduced to form amines.

Substitution: The benzodioxol moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime typically involves a Mannich reaction followed by oxime formation. The process begins with the reaction of 1-(2H-1,3-benzodioxol-5-yl)ethanone with hydroxylamine hydrochloride in the presence of a base like potassium hydroxide. This method has been detailed in studies that also utilized X-ray crystallography to confirm the structure of the synthesized compound .

Key Steps in Synthesis:

- Mannich Reaction: The initial step involves forming a Mannich base through the reaction of an amine with formaldehyde and the ketone precursor.

- Oxime Formation: The Mannich base is then treated with hydroxylamine to yield the desired oxime derivative.

Medicinal Chemistry Applications

This compound has garnered attention for its potential therapeutic applications:

Antifungal Agents

Research indicates that this compound can serve as a precursor for imidazole-bearing antifungal agents. The imidazole nucleus is known for its biological activity, particularly against fungal infections . Molecular docking studies have predicted favorable interactions between this oxime and fungal targets, suggesting its utility in antifungal drug development.

Anticancer Properties

The benzodioxole moiety present in the compound is associated with various biological activities, including anticancer effects. Compounds containing this structure have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Chemical Properties and Stability

This compound exhibits several notable chemical properties:

- Solubility: It is soluble in organic solvents such as ethanol and methanol but has limited solubility in water.

- Stability: The compound remains stable under normal conditions but may decompose under extreme temperatures or acidic environments .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

Wirkmechanismus

The mechanism of action of Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxime group can form hydrogen bonds and other interactions with target molecules, influencing their function and leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

- Ethanone, 1-(1,3-benzodioxol-5-yl)-

- 1-(1,3-Benzodioxol-5-yl)ethanone oxime

Comparison: Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The oxime group can participate in specific reactions, such as forming stable complexes with metal ions, which may not be possible with similar compounds lacking this functional group .

Biologische Aktivität

Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime, also known as N-(1-benzodioxol-5-yl-ethyl)-hydroxylamine, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of an ethanone backbone connected to a benzodioxole moiety. This unique structure is believed to contribute to its biological activity. The compound has been characterized by various studies for its biochemical properties and interactions with biological molecules.

Target of Action

This compound primarily targets cancer cells , including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cell lines. It specifically interacts with the microtubule structure and the protein tubulin .

Mode of Action

The compound modulates microtubule assembly by suppressing tubulin polymerization or stabilizing the microtubule structure. This interaction disrupts normal cell cycle progression and induces apoptosis in cancer cells. The mechanism involves:

- Induction of Apoptosis : The compound triggers programmed cell death in targeted cancer cells.

- Cell Cycle Arrest : It causes arrest at the S phase of the cell cycle, preventing further cell division.

Biochemical Pathways

This compound affects several biochemical pathways related to cell division and apoptosis. Its action on tubulin interferes with normal cellular functions, leading to significant changes in gene expression and enzyme activity.

Cellular Effects

Research indicates that the compound can cause:

- Cell Cycle Arrest : Particularly at the S phase.

- Apoptotic Effects : Inducing cell death in various cancer cell lines.

Anticancer Activity

A study demonstrated that this compound exhibits significant anticancer activity against multiple cancer cell lines. The compound's efficacy was evaluated through various assays that measured cell viability and apoptosis induction.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| LNCaP | 10.5 | Induces apoptosis |

| MIA PaCa-2 | 8.2 | Cell cycle arrest |

| CCRF-CEM | 12.0 | Inhibits proliferation |

Case Studies

-

Prostate Cancer Study :

- In vitro experiments showed that Ethanone significantly reduced the viability of LNCaP cells with an IC50 value of 10.5 µM. Flow cytometry analysis confirmed that this reduction was due to increased apoptosis rather than necrosis.

-

Pancreatic Cancer Investigation :

- MIA PaCa-2 cells treated with Ethanone exhibited a marked decrease in proliferation rates and an increase in apoptotic markers after 24 hours of exposure.

Eigenschaften

IUPAC Name |

N-[1-(1,3-benzodioxol-5-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6(10-11)7-2-3-8-9(4-7)13-5-12-8/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSUJNDSNUKNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405346 | |

| Record name | Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62681-68-9 | |

| Record name | Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.